Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, an acetylphenyl group, and a phenyl group attached to the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 4-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The phenyl and acetylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation and altered neurotransmission .
Comparison with Similar Compounds
- 1-(4-acetylphenyl)imidazole
- 4-acetylphenyl-substituted imidazolium salts
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
Comparison: Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 1-(4-acetylphenyl)-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C20H18N2O3/c1-3-25-20(24)18-13-22(17-11-9-15(10-12-17)14(2)23)21-19(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
InChI Key |
BSTRZHIOHNXXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.